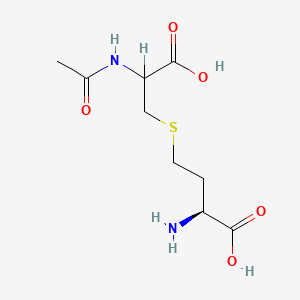

N-Acetylcystathionine

Vue d'ensemble

Description

N-Acetylcystathionine is a derivative of the amino acid cysteine, characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule. This compound is known for its role in various biochemical processes and its potential therapeutic applications. It is a metabolite found in humans and other species, indicating its biological significance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Acetylcystathionine can be synthesized through the condensation of homocysteine thiolactone hydrochloride with N-acetyldehydroalanine . This method involves the use of specific reagents and controlled reaction conditions to ensure the successful formation of the compound.

Industrial Production Methods: A novel green preparation process has been developed for the efficient and environmentally friendly production of this compound. This process combines organic synthesis, electrochemical reduction, and electrodialysis technology. The method involves the acetylation of L-cystine to form N,N’-diacetyl-L-cystine, followed by electrochemical reduction to produce this compound. This approach avoids racemization and oxidation of intermediate products, ensuring high product quality and reduced waste .

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetylcystathionine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the thiol and acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to form disulfides.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols can replace the acetyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can regenerate the thiol group.

Applications De Recherche Scientifique

N-Acetylcystathionine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Antioxidant Research: Due to its thiol group, this compound acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Pharmaceuticals: It is used in the development of drugs for treating conditions such as chronic bronchitis, amyotrophic lateral sclerosis, and Alzheimer’s disease.

Nutritional Supplements: this compound is used as a dietary supplement to boost glutathione levels, which is essential for maintaining cellular redox balance.

Environmental Protection: It is employed in detoxifying heavy metals and reducing the toxicity of environmental pollutants.

Mécanisme D'action

N-Acetylcystathionine exerts its effects primarily through its role as a precursor to cysteine and glutathione. The thiol group in this compound can directly scavenge reactive oxygen species, thereby reducing oxidative stress. Additionally, it replenishes intracellular glutathione levels, which is crucial for detoxifying harmful substances and maintaining cellular redox balance .

Comparaison Avec Des Composés Similaires

N-Acetylcysteine: Both compounds are acetylated derivatives of cysteine, but N-acetylcysteine is more commonly used as a mucolytic agent and an antidote for acetaminophen overdose.

S-Adenosylmethionine: This compound is involved in methylation reactions and has antioxidant properties similar to N-acetylcystathionine.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions and pathways. Its ability to act as both an antioxidant and a precursor to other important biomolecules makes it a versatile compound with significant therapeutic potential.

Propriétés

IUPAC Name |

(2S)-4-(2-acetamido-2-carboxyethyl)sulfanyl-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5S/c1-5(12)11-7(9(15)16)4-17-3-2-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWACVTVBTRSCRL-PKPIPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(CSCC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942805 | |

| Record name | S-{2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylcystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20619-80-1 | |

| Record name | S-(L-2-(Acetylamino)-2-carboxyethyl)-L-homocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylcystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

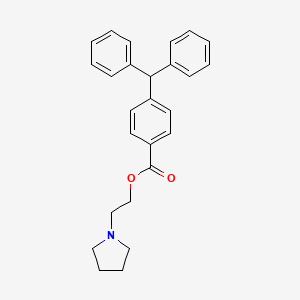

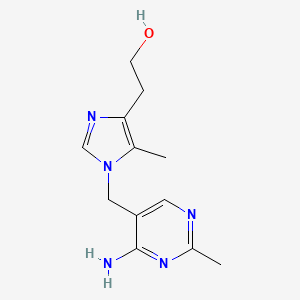

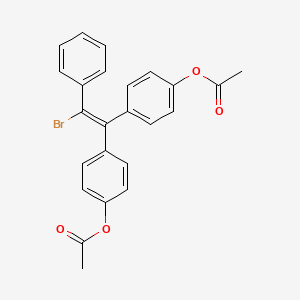

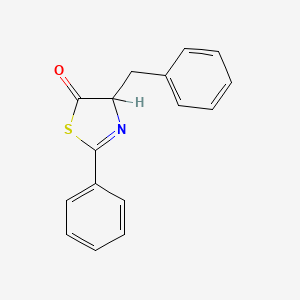

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)